molecular formula C16H16O B14483877 10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol CAS No. 63918-61-6

10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol

Cat. No.: B14483877
CAS No.: 63918-61-6
M. Wt: 224.30 g/mol
InChI Key: NNRDTDHBXOGJDV-KTKRTIGZSA-N
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Description

10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol is an organic compound with the molecular formula C15H14O It is a derivative of dibenzosuberol and is known for its unique structural properties, which include a cyclooctene ring fused with two benzene rings and a hydroxyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol typically involves the reduction of dibenzosuberone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed for efficient production.

Chemical Reactions Analysis

Types of Reactions: 10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can lead to the formation of saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using Pd/C.

    Substitution: Tosyl chloride (TsCl) in pyridine for the formation of tosylates, followed by nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of 10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-one.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.

Comparison with Similar Compounds

    Dibenzosuberol: A structurally related compound with similar reactivity.

    10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol: Another derivative with a different ring structure.

    5-Hydroxydibenzo(a,d)cyclohepta(1,4)diene: A compound with a similar hydroxyl group but different ring fusion.

Uniqueness: 10,11,12-Trihydro-5H-dibenzo(a,d)cycloocten-5-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 5th position. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

63918-61-6

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(10Z)-tricyclo[10.4.0.03,8]hexadeca-1(12),3,5,7,10,13-hexaen-9-ol

InChI

InChI=1S/C16H16O/c17-16-10-9-12-5-1-2-6-13(12)11-14-7-3-4-8-15(14)16/h1,3-5,7-10,16-17H,2,6,11H2/b10-9-

InChI Key

NNRDTDHBXOGJDV-KTKRTIGZSA-N

Isomeric SMILES

C1CC2=C(C=C1)/C=C\C(C3=CC=CC=C3C2)O

Canonical SMILES

C1CC2=C(C=C1)C=CC(C3=CC=CC=C3C2)O

Origin of Product

United States

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